molecular formula C14H15Cl2N B1452479 (2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride CAS No. 1208400-73-0

(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride

Cat. No. B1452479
M. Wt: 268.2 g/mol
InChI Key: PFHLIXXJTSLWJK-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1208400-73-0 . It has a molecular weight of 268.19 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride” is provided, but the specific molecular structure is not detailed in the search results .


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 268.19 .

Scientific Research Applications

Isomorphism in Imidazole-4-imines

The crystal structures of two imidazole-4-imines containing the 4-chlorophenyl and 4-methylphenyl groups have been studied, showing isomorphism with an isostructurality index of 99.4%. The crystal packing is primarily determined by weak specific intermolecular interactions, including C–H···N hydrogen bonds, C–H···X hydrogen bonds, and π–π interactions. This study underscores the importance of weak interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).

Synthesis of Imidazole and Triazole Derivatives

A compound featuring the 4-methylphenyl group was synthesized using a polyphosphoric acid condensation route, yielding high results and characterized spectroscopically (Shimoga et al., 2018). Another study reported the synthesis of a triazole derivative, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, with molecular conformation and packing stabilized by intermolecular O1–H1···N3′ interactions (Dong & Huo, 2009).

Mechanistic Studies in Organic Synthesis

The reaction mechanisms between diphenylamine and diethyl 2-phenylmalonate were explored, demonstrating a series of reactions leading to 4-hydroxy-1,3-diphenylquinolin-2(1H)-one and other products. Methanamine plays a significant role in these reactions, offering insights into such interactions and related ones (Zhou & Li, 2019).

Crystal Structure Analyses

The molecular structure of a compound featuring 2-chlorophenyl and 4-methylphenyl groups was determined using X-ray diffractometry, highlighting the presence of two intramolecular hydrogen bonds (Krivenko, Sorokin, & Suponitskii, 2006). Another study focused on the crystal structure and Hirshfeld surface analysis of 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-Pyrazole, providing detailed insights into the molecular interactions and packing in the crystal structure (Aydın et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

(2-chlorophenyl)-(4-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15;/h2-9,14H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLIXXJTSLWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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